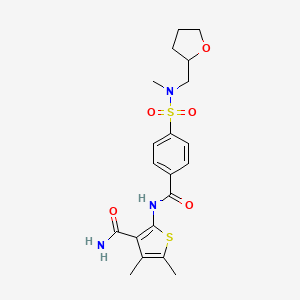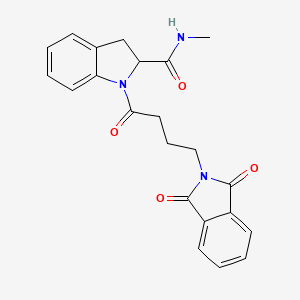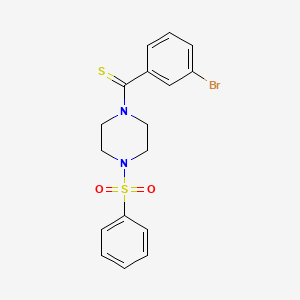
(3-Bromophenyl)(4-(Phenylsulfonyl)piperazin-1-yl)methanthion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione” is a chemical compound with the molecular formula C17H17BrN2O2S2 . It’s a nitrogen-rich organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a formazan and a verdazyl radical, which are nitrogen-rich organic compounds, has been reported . The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structures of a formazan and a verdazyl radical have been reported . These compounds form stacks of dimers, roughly along the a-axis direction of the crystal .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This reaction utilizes a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the formazan molecule shows signs of rapid intramolecular H-atom exchange .
Wirkmechanismus
The exact mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has been found to have a high therapeutic index, meaning that it has a low toxicity to efficacy ratio. However, one of the limitations of using (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione. One area of research is the development of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione and its potential therapeutic applications in various disease conditions.
Conclusion:
In conclusion, (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione and its potential therapeutic applications in various disease conditions.
Synthesemethoden
(3-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione can be synthesized by reacting 3-bromophenyl isothiocyanate with 4-(phenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The product is obtained as a white solid after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
- Die Struktur der Verbindung deutet darauf hin, dass sie antifungale Eigenschaften aufweisen könnte. Forscher haben verwandte Cinnoline, wie z. B. 6-substituierte-4-Methyl-3-(4-Arylpiperazin-1-yl)cinnoline, als potenzielle Antimykotika synthetisiert . Weitere Studien könnten ihre Wirksamkeit gegen bestimmte Pilzstämme untersuchen.
- Cinnolinderivate, darunter solche mit ähnlichen Strukturmotiven, haben eine Antitumoraktivität gezeigt . Die Untersuchung der Auswirkungen unserer Verbindung auf Krebszelllinien könnte wertvolle Erkenntnisse liefern.
- Obwohl nicht direkt für diese Verbindung untersucht, haben Cinnoline antibakterielle Wirkungen gezeigt . Forscher könnten ihre Auswirkungen auf das Bakterienwachstum und Resistenzmechanismen beurteilen.
- Bestimmte Cinnolinderivate zeigen entzündungshemmende Eigenschaften . Es könnte sich lohnen zu untersuchen, ob unsere Verbindung entzündungsfördernde Signalwege moduliert.
- Obwohl nicht direkt untersucht, wurden verwandte Pyrazolinderivate auf Neurotoxizität und antioxidative Wirkungen untersucht . Die Beurteilung der Auswirkungen unserer Verbindung auf die neuronale Gesundheit könnte wertvoll sein.
- Cinnoline wurden für agrochemische Zwecke in Betracht gezogen . Die Untersuchung, ob unsere Verbindung die Gesundheit von Pflanzen, Schädlingen oder Bodenmikrobiota beeinflusst, könnte relevant sein.
Antifungal-Aktivität
Antitumor-Potenzial
Antibakterielle Eigenschaften
Entzündungshemmende Wirkungen
Neuroprotektives Potenzial
Agrochemische Anwendungen
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-bromophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c18-15-6-4-5-14(13-15)17(23)19-9-11-20(12-10-19)24(21,22)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPLIZNNZFXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

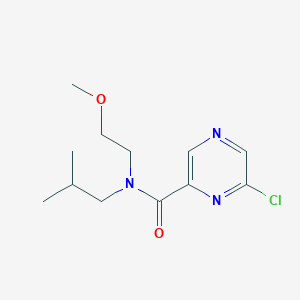
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)

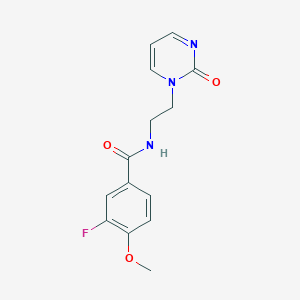
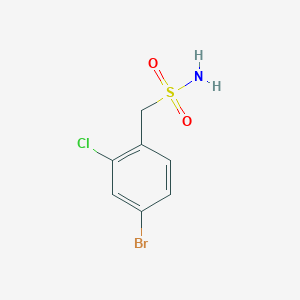
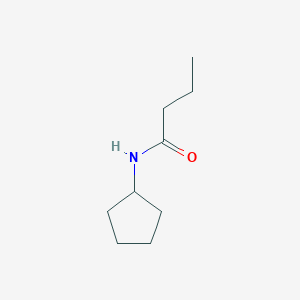
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
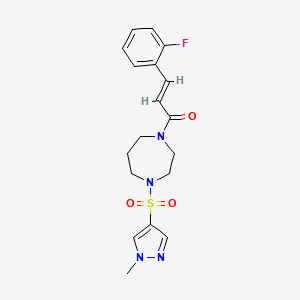
![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)
![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)

